molecular formula C27H26N6O3S2 B12590314 Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-

Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-

Cat. No.: B12590314
M. Wt: 546.7 g/mol
InChI Key: WDMUKHQSDBRMEN-UHFFFAOYSA-N
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Description

The compound Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- (hereafter referred to as Compound A) is a structurally complex molecule featuring a multifunctional acetamide backbone. Its key structural elements include:

  • A 4-(2-allyl)-4H-1,2,4-triazol-3-ylthio moiety, providing a reactive triazole ring with an allyl substituent that may enhance steric bulk or participate in click chemistry.
  • A 2-methoxy-3-dibenzofuranyl group, a fused aromatic system with a methoxy substituent that likely increases lipophilicity and π-π stacking capabilities.

Properties

Molecular Formula

C27H26N6O3S2

Molecular Weight

546.7 g/mol

IUPAC Name

2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C27H26N6O3S2/c1-5-10-33-24(14-37-26-28-16(2)11-17(3)29-26)31-32-27(33)38-15-25(34)30-20-13-22-19(12-23(20)35-4)18-8-6-7-9-21(18)36-22/h5-9,11-13H,1,10,14-15H2,2-4H3,(H,30,34)

InChI Key

WDMUKHQSDBRMEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(N2CC=C)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)C

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis

  • Starting Materials : The synthesis begins with the appropriate pyrimidine and triazole derivatives as starting materials.

  • Key Reactions :

    • Thioether Formation : The thioether linkages are formed through nucleophilic substitution reactions involving thiols and alkyl halides.
    • Allylation : The introduction of the allyl group typically involves the use of allyl halides in the presence of a base to facilitate substitution on the triazole ring.
    • Acetamide Formation : The final step often involves acylation reactions where acetic anhydride or acetyl chloride is used to introduce the acetamide functionality.
  • Reaction Conditions :

    • Careful control of temperature and reaction time is crucial to optimize yields and minimize side reactions.
    • Inert atmospheres (e.g., nitrogen or argon) may be employed to prevent oxidation during sensitive steps.

Solvent Selection

The choice of solvent can significantly affect the reaction outcomes:

  • Polar Protic Solvents : Such as methanol or ethanol may be used for reactions involving ionic intermediates.
  • Nonpolar Solvents : Such as dichloromethane or toluene can be advantageous for nonpolar reactants or products.

Purification Techniques

Post-synthesis purification is essential to obtain high-purity products:

  • Recrystallization : Effective for solid products, allowing separation based on solubility differences.
  • Chromatography : Techniques such as column chromatography may be employed to separate reaction mixtures based on polarity.

Analytical Techniques

To confirm the structure and purity of Acetamide, various analytical techniques are utilized:

Technique Purpose
NMR Structural confirmation
Mass Spectrometry Molecular weight determination
High-performance liquid chromatography (HPLC) Purity assessment

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine or triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Antifungal Applications

Recent studies have highlighted the efficacy of 1,2,4-triazole derivatives as antifungal agents. The structure of the compound under review suggests that it may exhibit similar properties due to the presence of the triazole ring.

  • Mechanism of Action : These compounds typically function by inhibiting fungal cell wall synthesis or disrupting membrane integrity. The 1,2,4-triazole core is known for its ability to inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi .
  • Case Studies : Research indicates that modifications to the triazole structure can enhance antifungal activity against various pathogens such as Candida albicans and Aspergillus fumigatus. For instance, a study demonstrated that specific substitutions on the triazole ring significantly improved potency against resistant strains .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also noteworthy. Inhibition of tumor necrosis factor-alpha (TNFα) and its receptor has been a validated target for treating autoimmune diseases.

  • Research Findings : A study explored novel inhibitors that target TNFα–TNFR1 interactions and found that compounds with similar structural motifs to the acetamide derivative showed promising results in reducing inflammatory markers in vitro .

Anticancer Activity

The unique molecular structure of Acetamide, 2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- suggests potential anticancer applications.

  • Mechanism : Compounds with pyrimidine and triazole moieties have been shown to induce apoptosis in cancer cells through various pathways including cell cycle arrest and modulation of survival signaling pathways.
  • Case Studies : In preclinical trials, derivatives with similar structures have demonstrated cytotoxicity against several cancer cell lines including breast and lung cancer cells. The presence of dibenzofuran moiety may enhance lipophilicity and cellular uptake .

Data Table: Summary of Biological Activities

Activity Target Pathogen/Condition Effectiveness Reference
AntifungalCandida albicansHigh
Anti-inflammatoryTNFα–TNFR1 interactionsModerate
AnticancerBreast cancer cell linesSignificant

Mechanism of Action

The mechanism of action of Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Structural Features

Compound A shares functional motifs with several acetamide derivatives documented in the literature:

Compound ID Key Substituents Structural Differences vs. Compound A Reference
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine, methylpyridine Lacks triazole and dibenzofuran; simpler side-chain
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl-triazole, furan, pyrimidine Replaces dibenzofuran with furan; ethyl vs. allyl on triazole
2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide Chlorophenyl, quinoxaline, hydroxyl-pyrimidine Quinoxaline core vs. dibenzofuran; polar hydroxyl group

Key Observations :

  • The allyl group on the triazole may confer greater conformational flexibility compared to ethyl () or benzyl substituents, influencing binding kinetics.
Physicochemical Properties

Melting points, solubility, and stability data for Compound A are unavailable, but comparisons with analogs suggest trends:

  • : A pyrimidine-thioacetamide derivative had a melting point of 230–232°C, reflecting high crystallinity due to hydrogen bonding .
  • : The pyridine-linked analog likely exhibits moderate aqueous solubility due to its heteroaromatic amine .

Prediction for Compound A :

  • Higher lipophilicity than pyridine analogs (due to dibenzofuran) may reduce water solubility.
  • The allyl group could lower melting points compared to rigid analogs (e.g., ), favoring amorphous solid forms.

Q & A

Q. What synthetic methodologies are recommended for preparing this acetamide derivative?

Answer: The compound can be synthesized via nucleophilic substitution reactions involving thiol-containing intermediates. For example:

  • Step 1: React 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(substituted)acetamide in refluxing ethanol (40 ml) to form the thioether linkage .
  • Step 2: Purify via slow evaporation of a chloroform-acetone (1:5 v/v) solution to obtain single crystals for structural validation .
  • Key Considerations: Use stoichiometric control (2 mmol each) and monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize the compound’s structural integrity?

Answer:

  • X-ray Crystallography: Resolve bond lengths and angles (e.g., C–S bond at ~1.8 Å, pyrimidine ring planarity) to confirm regiochemistry .
  • Spectroscopy: Use 1H^1H-NMR to verify allyl/proton environments and FT-IR for thioether (C–S) and amide (N–H) functional groups .
  • Mass Spectrometry: Confirm molecular weight (e.g., via HRMS) and fragmentation patterns.

Q. What computational methods are suitable for predicting electronic properties?

Answer:

  • DFT Studies: Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges .
  • Applications: Predict reactivity toward electrophiles/nucleophiles and correlate with experimental spectral data .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Answer:

  • Solvent Optimization: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of thiol intermediates .
  • Catalysis: Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution reactions .
  • Purification: Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate pure product .

Q. How to resolve contradictions in spectroscopic vs. computational data?

Answer:

  • Case Example: If experimental 1H^1H-NMR shifts deviate from DFT-predicted values, consider:
    • Solvent Effects: Re-run calculations with implicit solvent models (e.g., PCM for ethanol) .
    • Tautomerism: Investigate alternative tautomeric forms using 13C^{13}C-NMR or variable-temperature studies .
  • Validation: Cross-check with X-ray crystallography to resolve ambiguities .

Q. What strategies are effective for studying biological activity?

Answer:

  • In Silico Screening: Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., kinases, cytochrome P450) to prioritize assays .
  • In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains, referencing methods from analogous dithiazole derivatives .
  • SAR Analysis: Modify substituents (e.g., allyl vs. methyl groups) to correlate structure with activity .

Q. How to assess stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Studies:
    • Thermal Stress: Heat samples at 40–80°C for 24–72 hours; monitor degradation via HPLC .
    • pH Stress: Incubate in buffers (pH 1–13) and quantify hydrolytic byproducts (e.g., free thiols via Ellman’s assay) .
  • Mechanistic Insights: Use LC-MS to identify degradation pathways (e.g., hydrolysis of the triazole ring) .

Q. What advanced techniques validate regioselectivity in substitution reactions?

Answer:

  • Isotopic Labeling: Introduce 13C^{13}C-labeled reactants to track bond formation via NMR .
  • Kinetic Studies: Compare reaction rates for competing nucleophilic sites (e.g., triazole vs. pyrimidine sulfur) under controlled conditions .
  • Computational Mapping: Calculate Fukui indices to predict electrophilic/nucleophilic hotspots .

Methodological Considerations

Q. How to design experiments for reaction kinetics analysis?

Answer:

  • In Situ Monitoring: Use UV-Vis spectroscopy to track absorbance changes at λmax (e.g., 280 nm for thiol intermediates) .
  • Rate Law Determination: Vary reactant concentrations and fit data to pseudo-first/second-order models .
  • Activation Energy: Perform Arrhenius analysis at multiple temperatures (25–60°C) .

Q. How to address low reproducibility in crystallization?

Answer:

  • Solvent Screening: Test binary/ternary solvent systems (e.g., chloroform/acetone/methanol) to optimize supersaturation .
  • Seeding: Introduce microcrystals from prior batches to induce nucleation .
  • Temperature Ramping: Gradual cooling (e.g., 40°C → 4°C over 48 hours) to control crystal growth .

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